N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1105248-75-6
VCID: VC5235621
InChI: InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

CAS No.: 1105248-75-6

Cat. No.: VC5235621

Molecular Formula: C20H16ClN3O3S2

Molecular Weight: 445.94

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide - 1105248-75-6

Specification

CAS No. 1105248-75-6
Molecular Formula C20H16ClN3O3S2
Molecular Weight 445.94
IUPAC Name N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Standard InChI InChI=1S/C20H16ClN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3
Standard InChI Key UHDJIGADSYQRRY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₀H₁₆ClN₃O₃S₂, with a molecular weight of 445.9 g/mol. Its structure features a thiophene ring substituted at the 3-position with a sulfonamide group (N-(4-chlorophenyl)-N-methyl) and at the 2-position with a 1,2,4-oxadiazole moiety bearing a 3-methylphenyl substituent. The chlorophenyl group enhances lipophilicity, while the oxadiazole ring contributes to electronic stability and hydrogen-bonding capacity—a combination often leveraged in drug design to optimize pharmacokinetics .

Key Structural Features:

  • Thiophene core: Facilitates π-π stacking interactions and metabolic stability.

  • Sulfonamide group: Imparts acidity (pKa ~10) and enables hydrogen bonding with biological targets.

  • Oxadiazole ring: Enhances rigidity and resistance to enzymatic degradation.

  • 3-Methylphenyl substituent: Influences steric and electronic properties compared to ortho- or para-methyl analogs.

Table 1: Comparative Physicochemical Properties of Methylphenyl-Oxadiazole Sulfonamides

Substituent PositionMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)*
2-MethylphenylC₂₀H₁₆ClN₃O₃S₂445.93.80.12
3-MethylphenylC₂₀H₁₆ClN₃O₃S₂445.94.10.09†
4-MethylphenylC₂₀H₁₆ClN₃O₃S₂445.943.50.15
*Predicted using QSAR models; †Estimated based on analog data.

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-(4-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically follows a multi-step protocol:

  • Oxadiazole Formation: Cyclocondensation of a nitrile derivative (e.g., 3-methylbenzoyl chloride) with a hydroxylamine intermediate under acidic conditions.

  • Thiophene Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the oxadiazole moiety to the thiophene ring.

  • Sulfonamide Introduction: Reaction of the thiophene intermediate with N-methyl-4-chlorobenzenesulfonamide in the presence of a base like triethylamine.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N-methyl group), and δ 2.4 ppm (methylphenyl substituent).

    • ¹³C NMR: Signals near δ 165 ppm (oxadiazole carbons) and δ 140 ppm (sulfonamide sulfur-linked carbon).

  • IR Spectroscopy: Stretching vibrations at 1350 cm⁻¹ (S=O) and 1600 cm⁻¹ (C=N of oxadiazole).

Comparative Analysis with Structural Analogs

The position of the methyl group on the phenyl ring significantly impacts biological activity:

  • 2-Methylphenyl: Higher metabolic stability but reduced solubility.

  • 3-Methylphenyl: Balanced lipophilicity and steric bulk, potentially optimizing target engagement.

  • 4-Methylphenyl: Increased solubility but weaker affinity for hydrophobic binding pockets.

Research Gaps and Future Directions

  • In Vitro Profiling: Prioritize assays against bacterial strains and cancer cell lines (e.g., MCF-7, A549).

  • ADMET Studies: Evaluate permeability (Caco-2 assay), hepatic stability (microsomal incubation), and toxicity (zebrafish model).

  • Structural Optimization: Explore halogenation or fluorination of the phenyl ring to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator